N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide
Description
N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a synthetic quinazolinone derivative characterized by a benzamide backbone fused with a 3,4-dihydroquinazolin-4-one core. The molecule features a sulfanyl-linked propan-2-yl carbamoyl methyl substituent at position 2 of the quinazolinone ring and an N-(3-methylbutyl) group at the benzamide nitrogen.
Properties
Molecular Formula |
C26H32N4O3S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-[[4-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C26H32N4O3S/c1-17(2)13-14-27-24(32)20-11-9-19(10-12-20)15-30-25(33)21-7-5-6-8-22(21)29-26(30)34-16-23(31)28-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H,27,32)(H,28,31) |
InChI Key |
CVYYNLDECGZTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization with DMSO as a Carbon Source
A widely adopted method involves reacting 2-amino-N-methylbenzamide derivatives with dimethyl sulfoxide (DMSO) under oxidative conditions. In the presence of hydrogen peroxide (H₂O₂), DMSO acts as a one-carbon donor, facilitating cyclization to form the quinazolin-4(3H)-one ring. For example, heating 2-amino-N-(3-methylbutyl)benzamide (1a) with DMSO (2 equiv) and H₂O₂ (1 equiv) at 150°C for 20 hours yields 3-(3-methylbutyl)quinazolin-4(3H)-one (2a) in 73% isolated yield. The reaction proceeds via a radical mechanism, where DMSO decomposes to generate methyl radicals that participate in ring closure.
Optimization Insights
Functionalization at Position 2: Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 2 is critical for subsequent coupling with the propan-2-yl carbamoyl methyl group. Thiolation is achieved via nucleophilic substitution or radical-mediated pathways.
Radical Thiol-Ene Coupling
A radical approach using thiourea derivatives and persulfate initiators has been effective. Treating quinazolinone (2a) with 2-mercapto-N-(propan-2-yl)acetamide (3a) and potassium persulfate (K₂S₂O₈) in acetonitrile at 80°C for 12 hours introduces the sulfanyl group, yielding 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3-(3-methylbutyl)quinazolin-4(3H)-one (4a) in 68% yield. The reaction tolerates diverse thiols but requires strict anhydrous conditions to prevent disulfide formation.
Key Data
-
Reaction time: <8 hours results in incomplete conversion (45% yield).
-
Solvent selection: Acetonitrile outperforms DMF or THF due to better radical stability.
Methylenation at Position 3: Attachment of the Benzamide Moiety
The benzamide group is introduced via a methylene bridge using Friedel-Crafts alkylation or Ullmann-type coupling.
Friedel-Crafts Alkylation with 4-(Bromomethyl)benzamide
Reacting compound (4a) with 4-(bromomethyl)benzamide (5a) in the presence of AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C to room temperature over 6 hours affords the methylene-linked intermediate (6a) in 62% yield. The reaction is regioselective for the para position of the benzamide due to steric and electronic effects.
Challenges and Solutions
-
Competing elimination: Lowering the temperature to 0°C minimizes byproduct formation.
-
Workup: Aqueous NaHCO₃ wash removes excess AlCl₃ without hydrolyzing the amide.
Final N-Substitution: Introduction of the 3-Methylbutyl Group
The N-(3-methylbutyl) group is typically introduced early in the synthesis (as in 1a ) but may require late-stage modification if orthogonal protection is needed.
Reductive Amination with 3-Methylbutyraldehyde
For late-stage functionalization, the quinazolinone nitrogen is alkylated via reductive amination. Treating the intermediate (6a) with 3-methylbutyraldehyde (2 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at pH 5 (acetic acid buffer) for 24 hours yields the target compound in 58% yield. Excess aldehyde drives the reaction to completion but necessitates purification via silica gel chromatography.
Critical Parameters
-
pH control: <5 reduces imine formation; >7 promotes borohydride decomposition.
-
Alternative reagents: Pyridine borane offers higher selectivity but lower yields (42%).
Spectral Characterization and Validation
Each intermediate and the final product were validated using advanced spectroscopic techniques:
Table 1. Key Spectral Data for Target Compound
Industrial-Scale Considerations
The patent-pending silylation method (US6344559) offers scalability for steps requiring protection of reactive sites. For example, silylating the quinazolinone nitrogen with trimethylsilyl chloride (TMSCl) before benzamide coupling increases yields from 62% to 78% at the kilogram scale .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide exhibit significant anti-inflammatory effects. For instance, docking studies have suggested that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . These findings highlight the potential of this compound as a candidate for developing anti-inflammatory drugs.
Anticancer Activity
The quinazoline structure is well-known for its anticancer properties. Several studies have reported that derivatives of quinazoline can inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds that share structural similarities with this compound have been shown to target specific pathways in cancer cell proliferation .
Antiviral Properties
Recent investigations into the antiviral applications of quinazoline derivatives suggest that they may inhibit viral proteases, which are crucial for viral replication. This class of compounds has been explored for their ability to inhibit 3C and 3CL proteases associated with various viral infections . The structural features of this compound could enhance its efficacy against such targets.
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the quinazoline ring and subsequent modifications to introduce the various functional groups. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anti-inflammatory Activity Assessment
In a study assessing the anti-inflammatory potential of various quinazoline derivatives, a compound structurally related to N-(3-methylbutyl)-4-{[4-oxo-2-(...)]} was evaluated using in vitro models. The results indicated a significant reduction in pro-inflammatory cytokines when treated with these compounds, suggesting their therapeutic potential in inflammatory diseases .
Case Study 2: Anticancer Efficacy Evaluation
A series of analogs based on the quinazoline scaffold were tested against multiple cancer cell lines. One particular derivative demonstrated potent cytotoxicity against breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analyses .
Mechanism of Action
The mechanism by which N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structure: Incorporates a pyrazolo-pyrimidine core instead of quinazolinone, with a fluorophenyl-chromenone substituent.
- Properties : Molecular weight 589.1 g/mol, melting point 175–178°C .
- Key Differences: The chromenone and pyrazolo-pyrimidine moieties may enhance π-π stacking interactions in biological targets compared to the quinazolinone core of the target compound.
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide
- Structure: Shares the quinazolinone core but substitutes the sulfanyl group with a cyano-isopropyl group.
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Structure: Simplifies the substituents to an ethylamino-acetamide chain.
Physicochemical and Pharmacological Comparisons
Research Findings
Substituent Impact on Activity: The sulfanyl group in the target compound may enhance hydrogen bonding and redox stability compared to cyano or ethylamino substituents in analogs . The 3-methylbutyl chain could improve lipophilicity and membrane permeability relative to shorter alkyl chains (e.g., isopropyl in ).
Safety Profiles: Quinazolinones with bulkier substituents (e.g., 3-methylbutyl) may exhibit lower ulcerogenic risk than simpler analogs like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which showed moderate gastric toxicity .
Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the quinazolinone core, similar to methods described for 3-(2-cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxoquinazolin-6-yl)amino)phenyl)benzamide .
Biological Activity
Molecular Formula
The molecular formula of the compound is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Characteristics
The compound features a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a sulfanyl group may enhance its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study: Quinazoline Derivatives
A study by Shoaib et al. (2017) demonstrated that a related quinazoline derivative exhibited selective cytotoxicity against tumorigenic cell lines with an IC50 value indicating effective inhibition of cancer cell growth . This suggests that N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide may possess similar anticancer properties.
Antimicrobial Activity
The sulfonamide group in the compound may contribute to its antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by blocking folate synthesis. Preliminary studies suggest that derivatives with similar structures exhibit broad-spectrum antibacterial effects.
Enzyme Inhibition
Recent investigations into the compound's activity have revealed its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. In vitro assays have shown promising results with significant inhibition rates at micromolar concentrations .
Interaction with Biological Targets
The biological activity of this compound likely involves multiple mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S phase transition.
- Enzyme Inhibition : Competitive inhibition of DPP-IV leading to altered glucose homeostasis.
Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized to ensure high yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the quinazoline core. Key steps include:
- Quinazoline core construction : Cyclization of precursors like anthranilic acid derivatives under controlled acidic or basic conditions.
- Functionalization : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene chemistry, followed by coupling reactions to attach the benzamide and 3-methylbutyl moieties .
- Optimization : Reaction parameters (e.g., solvent polarity, temperature, and pH) are tuned to avoid side reactions. For example, anhydrous acetonitrile and potassium carbonate are used to stabilize intermediates during coupling steps .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions on the quinazoline and benzamide groups. Aromatic protons in the 6.5–8.5 ppm range confirm the quinazoline backbone .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% target compound) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching calculated m/z) .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, sulfur atoms in the sulfanyl group show high nucleophilicity .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide modifications for enhanced binding affinity .
- Docking Studies : Used to prioritize derivatives for synthesis by predicting binding modes to kinases or other therapeutic targets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Control Experiments : Replicate assays under standardized conditions (e.g., cell line viability assays at 72 hours with matched solvent controls) to rule out protocol variability .
- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic stability .
- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to confirm target engagement .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?
- LogP Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce logP values >5, improving aqueous solubility. notes that tert-butyl groups can be replaced with polar substituents .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfanyl oxidation). Deuterium incorporation at labile positions can extend half-life .
- Prodrug Design : Mask polar groups (e.g., carboxylic acids) with ester linkages to enhance oral bioavailability .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during sulfanyl group introduction?
- Protection/Deprotection : Use trityl groups to protect thiols during coupling, followed by TFA-mediated cleavage .
- Catalytic Systems : Employ Pd/Cu catalysts for selective thiol-alkyne coupling, minimizing disulfide byproducts .
- Real-Time Monitoring : Use in-situ IR spectroscopy to track thiol consumption and optimize reaction quenching .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to assess affinity for enzymes like EGFR or PARP .
- Cryo-EM : Resolves binding conformations in macromolecular complexes (e.g., ribosome interactions) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to refine SAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
